molecular formula C10H6ClNO2 B13945161 7-Chloro-6-quinolinecarboxylic acid

7-Chloro-6-quinolinecarboxylic acid

Cat. No.: B13945161
M. Wt: 207.61 g/mol
InChI Key: JRMGTSRTCSMUBQ-UHFFFAOYSA-N
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Description

7-Chloro-6-quinolinecarboxylic acid is a substituted quinolinecarboxylic acid known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 6th position on the quinoline ring. Its molecular formula is C10H6ClNO2, and it is recognized for its role in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-quinolinecarboxylic acid typically involves the oxidation of 7-chloro-8-methylquinoline. This process can be catalyzed by N-hydroxyphthalimide and azobisisobutyronitrile, with oxygen serving as the oxidant. The reaction conditions are optimized to avoid the generation of waste acid and waste water, making the process environmentally friendly .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemistry principles, such as recycling reaction liquid phases, is emphasized to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

7-Chloro-6-quinolinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound mimics an auxin overdose, affecting the phytohormonal system in sensitive plants. This leads to the induction of 1-aminocyclopropane-1-carboxylic acid synthase activity, promoting ethylene biosynthesis and causing phytotoxicity characterized by tissue chlorosis and necrosis .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

7-chloroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14)

InChI Key

JRMGTSRTCSMUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)C(=O)O

Origin of Product

United States

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